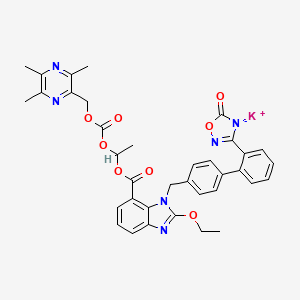

Azilsartan mepixetil potassium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

2153458-32-1 |

|---|---|

分子式 |

C36H33KN6O8 |

分子量 |

716.8 g/mol |

IUPAC 名称 |

potassium 1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C36H34N6O8.K/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32;/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44);/q;+1/p-1 |

InChI 键 |

YGZNXIVTPOLHFN-UHFFFAOYSA-M |

规范 SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C.[K+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Azilsartan Medoxomil Potassium

Introduction

Azilsartan (B1666440) medoxomil potassium is a potent, orally administered antihypertensive agent belonging to the angiotensin II receptor blocker (ARB) class of drugs.[1][2] Approved by the FDA in 2011, it is indicated for the treatment of hypertension in adults, either as a monotherapy or in combination with other antihypertensive agents.[1][3] Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[2][4] This guide provides a detailed examination of the molecular and physiological mechanisms by which azilsartan exerts its therapeutic effects, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Selective AT1 Receptor Blockade

The primary mechanism of action of azilsartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[5][6] This action directly interferes with the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[5][7]

The Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin II is the principal pressor agent of the RAAS, exerting its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[5][7] The binding of angiotensin II to AT1 receptors initiates a cascade of physiological responses, including:

-

Vasoconstriction: Potent narrowing of blood vessels, leading to increased peripheral resistance and elevated blood pressure.[5][7]

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[5]

-

Sympathetic Nervous System Activation: Enhancing the release of norepinephrine (B1679862) from sympathetic nerve endings.

Azilsartan's Interaction with the AT1 Receptor

Azilsartan selectively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects.[4][6] This blockade leads to vasodilation, a reduction in aldosterone secretion, and consequently, a decrease in blood pressure.[5]

Key characteristics of azilsartan's interaction with the AT1 receptor include:

-

High Selectivity: Azilsartan demonstrates a more than 10,000-fold greater affinity for the AT1 receptor compared to the angiotensin II type 2 (AT2) receptor.[2][3][4]

-

Potent Binding and Slow Dissociation: Compared to other ARBs, azilsartan exhibits a higher affinity for and a much slower dissociation from the AT1 receptor.[4][8][9] This unique binding behavior, attributed to its 5-oxo-1,2,4-oxadiazole moiety, contributes to its potent and long-lasting antihypertensive effect.[8][10]

-

Inverse Agonism: Studies suggest that azilsartan acts as an inverse agonist at the AT1 receptor. This means that in addition to blocking the effects of angiotensin II, it can also reduce the basal, constitutive activity of the receptor, potentially contributing to its superior blood pressure-lowering efficacy.[8][9]

Physiological Consequences of AT1 Receptor Blockade

The antagonism of the AT1 receptor by azilsartan results in several key physiological changes:

-

Vasodilation: By preventing angiotensin II-mediated vasoconstriction, azilsartan relaxes vascular smooth muscle, leading to a dose-dependent decrease in total peripheral resistance and a reduction in blood pressure.[4]

-

Reduced Aldosterone Secretion: The blockade of AT1 receptors in the adrenal gland inhibits the synthesis and release of aldosterone.[4][5] This promotes the excretion of sodium and water, further contributing to the reduction in blood volume and blood pressure.[5]

-

RAAS Feedback Interruption: As azilsartan blocks the AT1 receptor, the negative feedback of angiotensin II on renin secretion is inhibited. This leads to an increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II. However, these increased levels of angiotensin II cannot overcome the potent blockade of the AT1 receptor by azilsartan.[2][4]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and clinical efficacy of azilsartan medoxomil.

Table 1: Pharmacodynamic Properties of Azilsartan

| Parameter | Value | Reference |

|---|---|---|

| AT1 Receptor Affinity (IC50) | 0.62 nM | [11] |

| AT1 vs. AT2 Receptor Selectivity | >10,000-fold | [2][4] |

| Pressor Inhibition (32 mg dose) | ~90% at peak, 60% at 24 hours |[4][12] |

Table 2: Comparative Clinical Efficacy (Systolic Blood Pressure Reduction)

| Comparison Drug | Azilsartan Medoxomil Dose | Comparator Dose | Mean SBP Reduction (mmHg) | Reference |

|---|---|---|---|---|

| Olmesartan Medoxomil | 40 mg or 80 mg | 40 mg | Significantly greater with azilsartan | [13] |

| Valsartan | 40 mg or 80 mg | 320 mg | Significantly greater with azilsartan | [13] |

| Chlorthalidone (B1668885) (Combination) | 40 mg + 25 mg | 25 mg alone | -31.7 vs -15.9 | [14] |

| Chlorthalidone (Combination) | 80 mg + 25 mg | 25 mg alone | -31.3 vs -15.9 |[14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of azilsartan's mechanism of action are outlined below.

1. Radioligand Binding Assay for Receptor Affinity (IC50 Determination)

-

Objective: To determine the concentration of azilsartan required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing human AT1 receptors (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Assay Conditions: The membrane preparations are incubated in a buffer solution containing a specific radioligand for the AT1 receptor (e.g., [125I]Sar1,Ile8-angiotensin II).

-

Competition Binding: Increasing concentrations of unlabeled azilsartan are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of azilsartan that causes 50% inhibition of specific binding (IC50) is calculated using non-linear regression analysis.

-

2. In Vitro Functional Assay: Angiotensin II-Induced Inositol (B14025) Phosphate (IP) Production

-

Objective: To assess the ability of azilsartan to block the functional response (Gq protein activation) following AT1 receptor stimulation by angiotensin II.

-

Methodology:

-

Cell Culture: Cells expressing the AT1 receptor are cultured and labeled with [3H]myo-inositol.

-

Drug Treatment: Cells are pre-incubated with varying concentrations of azilsartan or vehicle control.

-

Stimulation: The cells are then stimulated with a fixed concentration of angiotensin II to induce IP production via the phospholipase C pathway.

-

Extraction and Separation: The reaction is stopped, and the total inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography.

-

Quantification: The amount of [3H]-labeled IP is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of azilsartan on angiotensin II-induced IP production is analyzed to determine its potency as an antagonist.

-

3. In Vivo Pressor Response Assay in Rats

-

Objective: To evaluate the inhibitory effect of orally administered azilsartan medoxomil on the pressor (blood pressure-raising) response to an intravenous infusion of angiotensin II.

-

Methodology:

-

Animal Model: Normotensive rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

-

Baseline Measurement: A baseline pressor response to an intravenous bolus of angiotensin II is established.

-

Drug Administration: Azilsartan medoxomil is administered orally via gavage at various doses.

-

Challenge: At different time points after administration (e.g., 1, 4, 8, 24 hours), the pressor response to the same dose of angiotensin II is re-measured.

-

Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated for each dose and time point to determine the potency and duration of action.

-

Visualizations: Signaling Pathways and Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 6. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Azilsartan Medoxomil Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1][2][3] This document details the chemical synthesis, methods of characterization, and relevant analytical protocols, presenting quantitative data in accessible formats and visualizing complex processes through diagrams.

Synthesis of Azilsartan Medoxomil Potassium

The synthesis of Azilsartan medoxomil potassium is a multi-step process that begins with the formation of the core azilsartan molecule, followed by esterification to its prodrug form, azilsartan medoxomil, and finally, the formation of the potassium salt.[1][4]

Synthesis of Azilsartan

An improved and robust process for synthesizing azilsartan starts from nitrile precursors.[4] The key steps involve the conversion of the nitrile group to an amidoxime, followed by cyclization to form the oxadiazole ring, and subsequent hydrolysis.[4]

A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole (B57391) -7-carboxylate in the presence of a base like sodium bicarbonate in a solvent such as DMSO.[1] This forms the intermediate methyl 2-ethoxy [(2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate.[1] This intermediate is then reacted with ethyl chloroformate and triethylamine, followed by hydrolysis with sodium hydroxide (B78521) to yield azilsartan.[1]

Synthesis of Azilsartan Medoxomil

Azilsartan is subsequently converted to its prodrug, azilsartan medoxomil, by reacting it with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride).[4] However, this can lead to alkylation of both the carboxy and oxadiazole groups.[4] A preferred method involves the use of medoxomil alcohol.[4]

Formation of Azilsartan Medoxomil Potassium

The final step is the formation of the potassium salt. This is typically achieved by reacting azilsartan medoxomil with a potassium source, such as potassium 2-ethylhexanoate (B8288628), in a suitable solvent like acetone (B3395972) or methyl isobutyl ketone.[5][6] The reaction conditions, including temperature and solvent, can influence the crystalline form of the final product.[5][6][7]

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic Pathway of Azilsartan Medoxomil Potassium.

Characterization of Azilsartan Medoxomil Potassium

The comprehensive characterization of Azilsartan medoxomil potassium is crucial for ensuring its quality, purity, and stability. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique for assessing the purity of Azilsartan medoxomil potassium and for quantifying it in bulk drug and pharmaceutical formulations.[8][9] Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8]

Table 1: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or Hypersil BDS C18 (250 x 4.6 mm, 5µm)[9][10] |

| Mobile Phase | Gradient elution with 0.02% trifluoroacetic acid and acetonitrile (B52724), or isocratic elution with potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (60:40)[9][10] |

| Flow Rate | 1.0 mL/min[9][10] |

| Detection | UV at 254 nm or 248 nm[9][10] |

| Retention Time | Approximately 3.8 min (isocratic)[9] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of Azilsartan medoxomil potassium, its metabolites, and degradation products.[10][11] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are performed to understand the degradation pathways.[11][12]

Table 2: Mass Spectrometry Data for Azilsartan Medoxomil and Degradation Products

| Compound | m/z (Observed) | Molecular Formula |

| Azilsartan medoxomil | 569.16 | C30H24N4O8 |

| Degradation Product (DP 1) | 485.15 | C25H20N4O5 |

| Degradation Product (DP 2) | 441.16 | C24H20N4O4 |

| Degradation Product (DP 3) | 513.15 | C26H20N4O7 |

| Degradation Product (DP 4) | 427.14 | C23H18N4O4 |

| Degradation Product (DP 5) | 457.17 | C24H24N4O5 |

Data is illustrative and based on typical fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Azilsartan medoxomil potassium and its related substances. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

Table 3: Illustrative ¹H NMR Chemical Shifts (δ, ppm) in a suitable deuterated solvent

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.2 |

| Methylene Protons (-CH₂-) | 5.0 - 5.8 |

| Ethoxy Protons (-OCH₂CH₃) | 1.4 (t), 4.5 (q) |

| Methyl Protons (-CH₃) | 2.1 |

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Experimental Protocols

Protocol for Synthesis of Azilsartan Medoxomil Potassium

-

Preparation of Azilsartan Medoxomil: Dissolve Azilsartan in a suitable organic solvent. Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride and a non-nucleophilic base like DBU. Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

-

Formation of Potassium Salt: Dissolve the crude Azilsartan medoxomil in acetone.[5] In a separate flask, prepare a solution of potassium 2-ethylhexanoate in acetone.[5] Slowly add the potassium 2-ethylhexanoate solution to the Azilsartan medoxomil solution at a controlled temperature (e.g., 0-5°C).[6]

-

Crystallization and Isolation: Stir the mixture for several hours to facilitate precipitation.[6] Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum to obtain Azilsartan medoxomil potassium.[5][6]

Protocol for HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve Azilsartan medoxomil potassium reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Azilsartan medoxomil potassium in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the retention time and peak area of Azilsartan medoxomil potassium.

-

Quantification: Calculate the purity or concentration of Azilsartan medoxomil potassium in the sample by comparing its peak area with that of the reference standard.

The following diagram illustrates a typical analytical workflow for HPLC analysis:

Caption: HPLC Analytical Workflow.

Mechanism of Action

Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[13] Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[13][] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[13] By blocking the AT1 receptor, azilsartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[13][]

The signaling pathway is illustrated below:

Caption: Mechanism of Action of Azilsartan.

This technical guide provides a foundational understanding of the synthesis and characterization of Azilsartan medoxomil potassium. For further details, researchers are encouraged to consult the cited literature. literature.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Azilsartan - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2013042067A1 - Process for the preparation of potassium salt of azilsartan medoxomil - Google Patents [patents.google.com]

- 7. US9403811B2 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]

- 8. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Azilsartan Medoxomil Potassium: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[1][2] Azilsartan exhibits high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor.[1]

Chemical Structure and Physicochemical Properties

Azilsartan medoxomil potassium is the potassium salt of the medoxomil ester of azilsartan.[2] Its chemical structure is characterized by a benzimidazole (B57391) core linked to a biphenyl-tetrazole-like moiety, a feature common to many sartans, but with a unique 5-oxo-1,2,4-oxadiazole ring replacing the traditional tetrazole group.[2]

Chemical Structure:

-

IUPAC Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt[2]

-

Chemical Formula: C₃₀H₂₃KN₄O₈[2]

-

Molecular Weight: 606.62 g/mol [2]

-

CAS Number: 863031-24-7[2]

The physicochemical properties of azilsartan medoxomil potassium and its active metabolite, azilsartan, are summarized in the tables below.

Table 1: Physicochemical Properties of Azilsartan Medoxomil Potassium

| Property | Value | Reference |

| Melting Point | Approximately 196 °C (with decomposition) | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| pKa (of Azilsartan) | 6.1 | [5] |

| Biopharmaceutical Classification System (BCS) | Class IV (Low Solubility, Low Permeability) | [6] |

Table 2: Solubility of Azilsartan Medoxomil and Azilsartan in Various Solvents

| Solvent | Azilsartan Medoxomil Solubility | Azilsartan Solubility | Reference |

| Aqueous Solvents | |||

| Water | Practically insoluble | Sparingly soluble in aqueous buffers | [3][4] |

| 0.1N HCl (pH 1.2) | 20.30 µg/mL | - | [7] |

| Phosphate Buffer (pH 6.8) | 374 µg/mL | - | [7] |

| Phosphate Buffer (pH 7.4) | 1033 µg/mL | - | [7] |

| Organic Solvents | |||

| Methanol | Freely soluble | Soluble (largest solubility change with temperature) | [4][8] |

| Ethanol | - | Soluble (highest solubility among tested organic solvents) | [8][9] |

| Acetonitrile | Slightly soluble | Soluble | [4][8] |

| Dimethylformamide (DMF) | Freely soluble | 5 mg/mL | [4][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | Freely soluble | 3 mg/mL | [4][9] |

| Tetrahydrofuran | Very slightly soluble | Soluble | [4][8] |

| n-Propanol | - | Soluble | [8] |

| Isopropanol | - | Soluble | [8] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Azilsartan medoxomil exerts its antihypertensive effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[10][11] Upon oral administration, azilsartan medoxomil is hydrolyzed to its active form, azilsartan, which is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1]

Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in various tissues, including vascular smooth muscle and the adrenal gland, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[12][13] Azilsartan competitively and insurmountably blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these effects and leading to vasodilation and a reduction in blood pressure.[12][13] Azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.[14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijbcp.com [ijbcp.com]

- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pkheartjournal.com [pkheartjournal.com]

- 8. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 13. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymorphism and Crystalline Forms of Azilsartan Medoxomil Potassium

For Researchers, Scientists, and Drug Development Professionals

Azilsartan (B1666440) medoxomil potassium, the potassium salt of the prodrug azilsartan medoxomil, is a potent angiotensin II receptor blocker used in the management of hypertension.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability, and ultimately, its therapeutic efficacy. Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, is a key consideration in drug development.[4][5] Azilsartan medoxomil potassium exhibits extensive polymorphism, with numerous crystalline and amorphous forms identified.[5][6][7][8][9] This technical guide provides a comprehensive overview of the known polymorphic forms of Azilsartan medoxomil potassium, their characterization, and methods of preparation.

Crystalline Forms and Their Physicochemical Characterization

A multitude of crystalline forms of Azilsartan medoxomil potassium have been reported in scientific literature and patents, designated as Forms A, B, C, D, E, F, G, H, I, J, K, L, M, U, I, II, III, IV, V, and VI, in addition to an amorphous form.[5][6][7][8][9] The differentiation of these forms is primarily achieved through X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.[4][5][10]

X-ray Powder Diffraction (XRPD) Data

The following table summarizes the characteristic XRPD peaks (in degrees 2θ ± 0.2°) for various known crystalline forms of Azilsartan medoxomil potassium.

| Form | Characteristic XRPD Peaks (2θ) |

| A | Data not sufficiently detailed in the provided search results. Preparation involves dissolving Azilsartan medoxomil in refluxing acetone, cooling, adding potassium 2-ethylhexanoate, adjusting pH to 5-6 with acetic acid, and stirring.[9] |

| B | Preparation involves dissolving Azilsartan medoxomil in refluxing acetone, cooling, adding potassium 2-ethylhexanoate, and stirring at 0°C.[7] |

| C | 6.20, 12.64, 13.36, 14.48, 16.00, 18.70, 20.30, 21.38, 22.78, 23.80, 25.04[7] |

| D | 6.18, 15.22, 18.62, 19.34, 23.54, 24.88, 26.94[7] |

| F | 5.90, 8.46, 17.26, 17.96, 19.60, 21.66, 22.52, 23.32[7] |

| G | 6.18, 13.32, 14.10, 14.44, 16.02, 17.80, 18.70, 21.30, 22.70, 22.90, 23.70, 24.38, 24.74, 26.90, 28.28, 40.50[7] |

| H | Melts at approximately 213°C to 218°C by DSC analysis.[11] |

| I | 6.081, 7.237, 9.237, 10.036, 11.273, 11.625, 11.958, 13.333, 16.047, 20.306, 22.340, 22.634, 23.368, 24.172[6] |

| II | 6.3, 13.4, 14.4, 14.7, 22.8[10] |

| II (Sesquihydrate) | 9.230, 10.040, 11.576, 13.280, 16.088, 20.476, 21.132, 23.493, 24.217[6] |

| III (Hemihydrate) | 6.885, 7.033, 12.353, 16.035, 16.515, 17.039, 22.552, 23.117, 24.936[6] |

| IV (Monohydrate) | 7.080, 7.981, 12.881, 13.391, 15.960, 16.329, 16.801, 17.160, 23.019, 24.790, 26.006, 26.546[6] |

| V | Characterized by a peak at about 7.108.[6] |

| VI (Amorphous) | Characterized by the absence of sharp peaks in the XRD pattern.[6] |

| K | Data not sufficiently detailed in the provided search results.[7] |

| L | Data not sufficiently detailed in the provided search results.[7] |

| M | 6.1, 12.1, 18.6, 19.3[12] |

| U | Characterized by needle-shaped crystals. |

Differential Scanning Calorimetry (DSC) Data

The thermal properties of the different polymorphic forms provide crucial information about their stability and potential for phase transitions.

| Form | DSC Events (Melting Point/Transition) |

| C | Melts at approximately 214.7°C to 223.8°C[11] |

| D | Melts at approximately 206.4°C to 220.1°C[11] |

| H | Melts at approximately 213°C to 218°C[11] |

| I | Peak melting temperature of about 166.93°C; extrapolated onset at 152.67°C[6] |

| II (Sesquihydrate) | Peak melting temperature of about 150.78°C; extrapolated onset at 136.62°C[6] |

| III (Hemihydrate) | Peak melting temperatures of about 98.63°C and 124.14°C; extrapolated onsets at 88.42°C and 112.60°C[6] |

| IV (Monohydrate) | Peak melting temperature of about 110.92°C; extrapolated onset at 103.78°C[6] |

| V | Peak melting temperature of about 104.63°C; extrapolated onset at 84.68°C[6] |

| M | Endotherms at 180.06°C (desolvation) and 228.02°C (melting)[12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of polymorphic forms.

X-ray Powder Diffraction (XRPD)

-

Instrument: A standard X-ray powder diffractometer with a copper-Kα radiation source.

-

Sample Preparation: Approximately 500 mg of the sample is gently flattened on a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 2° to 50°, with a step size of 0.020° and a step time of 1 second.

-

Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) and intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Data Collection: The sample is heated at a constant rate, typically 10°C/minute, under a nitrogen purge.

-

Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are identified by peaks in the DSC thermogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

-

Data Collection: The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Analysis: The positions and relative intensities of the absorption bands are used to identify functional groups and can help differentiate between polymorphic forms.

Preparation of Polymorphic Forms

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate.

General Preparation Workflow

The following diagram illustrates a general workflow for the preparation and characterization of Azilsartan medoxomil potassium polymorphs.

References

- 1. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]

- 6. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]

- 7. WO2013104342A1 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]

- 8. EP2870151A2 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]

- 9. Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. US20150291574A1 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]

- 11. US9403811B2 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]

- 12. tdcommons.org [tdcommons.org]

Azilsartan Medoxomil Potassium: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker. Focusing on its solubility and stability profiles, this document serves as a critical resource for formulation development, analytical method development, and quality control. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz illustrate complex degradation pathways and experimental workflows.

Solubility Profile

Azilsartan medoxomil, the prodrug of azilsartan, is characterized by its limited aqueous solubility, a critical factor influencing its formulation and bioavailability.[1] The potassium salt form, azilsartan medoxomil potassium, is utilized to enhance its solubility characteristics.[2]

Aqueous and pH-Dependent Solubility

The aqueous solubility of azilsartan medoxomil is pH-dependent, exhibiting increased solubility in higher pH environments. This is attributed to its acidic nature, with a pKa of 6.1.[3] The solubility in various aqueous media is summarized in the table below.

| Solvent/Medium | pH | Solubility (µg/mL) | Reference |

| Water | 16.1 ± 0.1 | [2] | |

| 0.1N HCl | 1.2 | 20.30 ± 0.11 | [2] |

| Phosphate (B84403) Buffer | 6.8 | 374 ± 0.5 | [2] |

| Phosphate Buffer | 7.4 | 1033 ± 1.2 | [2] |

| Water | ~7 | [4] |

Table 1: pH-Dependent Solubility of Azilsartan Medoxomil

Solubility in Organic Solvents

Azilsartan medoxomil demonstrates solubility in a range of organic solvents, a key consideration for various stages of drug development and manufacturing.

| Solvent | Solubility | Reference |

| Methanol | Freely soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | [5] |

| Dimethylformamide (DMF) | Freely soluble | [5] |

| Acetic Acid | Soluble | [5][7] |

| Acetone | Slightly soluble | [3] |

| Acetonitrile | Slightly soluble | [3] |

| 1-Octanol | Very slightly soluble | [3] |

Table 2: Solubility of Azilsartan Medoxomil in Organic Solvents

The active metabolite, azilsartan, also exhibits solubility in organic solvents such as ethanol (B145695) (approx. 0.1 mg/ml), DMSO (approx. 3 mg/ml), and dimethyl formamide (B127407) (DMF) (approx. 5 mg/ml).[8] It is sparingly soluble in aqueous buffers.[8]

Stability Profile

Understanding the stability of azilsartan medoxomil potassium under various stress conditions is paramount for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies have been conducted to identify potential degradation pathways and degradation products.[1][9]

Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[9][10] It has been found to be relatively stable under thermal stress.[11]

Forced Degradation Studies

The following table summarizes the degradation of azilsartan medoxomil under different stress conditions as reported in various studies.

| Stress Condition | Details | Degradation (%) | Identified Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl for 5 days | 22.48% | Impurity-4 | [10] |

| 0.1 N HCl | Significant | DP 1, DP 2, DP 5 | [9] | |

| Base Hydrolysis | 0.05 N NaOH for 20 min | 20.51% | Impurity-4 | [10] |

| 0.01N NaOH at RT for 15 min | ~26% | DP 3 | [9][11] | |

| Neutral Hydrolysis | Water (pH 7.0±0.2) for 8 days | 11.48% | Impurity-4 | [10] |

| Oxidative Degradation | 0.3% H₂O₂ for 2h | 26.04% | Impurity-1, Impurity-4 | [10] |

| 30% H₂O₂ at RT for 24h | Significant | - | ||

| Thermal Degradation | Dry heat at 105°C for 6h | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [10] |

| Solid drug at 50°C for 30 days | Stable | - | ||

| Photolytic Degradation | Sunlight for 30 min | Significant | - | [10] |

| UV light | Susceptible | - | [9] |

Table 3: Summary of Forced Degradation Studies on Azilsartan Medoxomil

A common degradation product, DP 4, was observed under all degradation conditions in one study.[9] Another study identified four degradation products (I-IV) under acidic, alkaline, water hydrolysis, and photolysis.[12] Product I was a known process-related impurity, while products II, III, and IV were identified as new degradation impurities.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility and stability studies.

pH-Dependent Solubility Determination

Objective: To determine the saturation solubility of azilsartan medoxomil at different pH values.

Protocol:

-

Prepare solutions of 0.1N HCl (pH 1.2) and phosphate buffers (pH 6.8 and 7.4).[2]

-

Add an excess amount of azilsartan medoxomil to 5 ml of each medium in separate containers.[2]

-

Place the containers in an incubator shaker at 25±1 °C for 48 hours to ensure equilibrium.[2]

-

After incubation, centrifuge the solutions at 5000 rpm for 15 minutes.[2]

-

Filter the supernatants through a 0.22 µm pore size filter.[2]

-

Dilute the filtered solutions appropriately with the respective medium.[2]

-

Measure the absorbance of the diluted solutions using a UV spectrophotometer at the predetermined λmax.

-

Calculate the solubility based on a standard calibration curve.

Forced Degradation Study

Objective: To evaluate the stability of azilsartan medoxomil under various stress conditions as per ICH guidelines.

Protocol:

-

Acid Hydrolysis: Dissolve azilsartan medoxomil in 0.1 N HCl and keep at room temperature for a specified period (e.g., 5 days).[10][13] Neutralize the solution before analysis.[13]

-

Base Hydrolysis: Dissolve azilsartan medoxomil in 0.05 N NaOH and keep at room temperature for a specified period (e.g., 20 minutes).[10] Neutralize the solution before analysis.

-

Neutral Hydrolysis: Dissolve azilsartan medoxomil in water and keep at room temperature for a specified period (e.g., 8 days).[10]

-

Oxidative Degradation: Treat a solution of azilsartan medoxomil with 3% v/v hydrogen peroxide and keep at room temperature for a specified period (e.g., 2 hours).[10][13]

-

Thermal Degradation: Expose the solid drug to dry heat in a hot air oven at a specified temperature and duration (e.g., 105°C for 6 hours).[10]

-

Photolytic Degradation: Expose the solid drug or its solution to sunlight or a UV lamp for a specified duration.[10]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining drug and detect degradation products.[1][10]

Visualizations

Degradation Pathway

The following diagram illustrates a proposed degradation pathway of azilsartan medoxomil under various stress conditions, leading to the formation of different degradation products (DPs).

Caption: Proposed degradation pathway of Azilsartan Medoxomil.

Experimental Workflow for Stability Indicating HPLC Method

The diagram below outlines the typical workflow for developing and validating a stability-indicating HPLC method for azilsartan medoxomil.

Caption: Workflow for Stability-Indicating HPLC Method Development.

References

- 1. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pkheartjournal.com [pkheartjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. imedpub.com [imedpub.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. omicsonline.org [omicsonline.org]

- 12. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

The Pharmacokinetics and Pharmacodynamics of Azilsartan Medoxomil Potassium: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension. This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document delves into the absorption, distribution, metabolism, and excretion (ADME) profile of azilsartan medoxomil, its mechanism of action at the angiotensin II type 1 (AT1) receptor, and the resultant physiological effects. Detailed experimental methodologies for key studies, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to facilitate a deeper understanding of this important antihypertensive drug.

Introduction

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[1] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, leading to a potent and sustained antihypertensive effect.[2][3] This guide will systematically explore the pharmacokinetic journey of the drug within the body and its dynamic interaction with its pharmacological target.

Pharmacokinetics

The pharmacokinetic profile of azilsartan medoxomil is characterized by its efficient conversion to the active form, high bioavailability, extensive protein binding, and metabolism primarily mediated by cytochrome P450 enzymes.

Absorption and Distribution

Following oral administration, azilsartan medoxomil is rapidly absorbed and converted to azilsartan.[4] The prodrug itself is not detectable in plasma.[1]

Table 1: Key Pharmacokinetic Parameters for Azilsartan

| Parameter | Value | Reference |

| Absolute Bioavailability | Approximately 60% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 to 3 hours | [1][5] |

| Volume of Distribution (Vd) | Approximately 16 L | [2][5] |

| Plasma Protein Binding | >99% (mainly to serum albumin) | [1][2] |

Metabolism and Excretion

Azilsartan is metabolized in the liver to two primary inactive metabolites, M-I and M-II.[2][6]

-

M-II (major metabolite): Formed by O-dealkylation, primarily mediated by the CYP2C9 enzyme.[2][5]

-

M-I (minor metabolite): Formed by decarboxylation, mediated by CYP2C8 and CYP2B6.[2][5]

Excretion of azilsartan and its metabolites occurs through both renal and fecal routes.

Table 2: Excretion and Elimination of Azilsartan

| Parameter | Value | Reference |

| Elimination Half-life (t½) | Approximately 11 hours | [2][4] |

| Total Radioactivity Recovered in Feces | Approximately 55% | [2][5] |

| Total Radioactivity Recovered in Urine | Approximately 42% | [2][5] |

| Azilsartan Excreted Unchanged in Urine | Approximately 15% of the dose | [2][6] |

| Renal Clearance | Approximately 2.3 mL/min | [2][7] |

Metabolic Pathway of Azilsartan Medoxomil

References

- 1. fda.gov [fda.gov]

- 2. Hypertension: Conducting Studies of Drugs to Treat Patients on a Background of Multiple Antihypertensive Drugs Guidance for Industry | FDA [fda.gov]

- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. fda.gov [fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Hypertension Drug Development: FDA Draft Guidance Outlines Recommendations | RAPS [raps.org]

Azilsartan Medoxomil Potassium: A Technical Overview of Receptor Binding Affinity

This technical guide provides an in-depth analysis of the receptor binding affinity of azilsartan (B1666440), the active metabolite of the prodrug azilsartan medoxomil potassium. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Core Focus: Angiotensin II Type 1 (AT1) Receptor Interaction

Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that, after rapid hydrolysis to its active form, azilsartan, exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][2][3] This high selectivity and affinity for the AT1 receptor are central to its mechanism of action, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][4][5]

Quantitative Analysis of Binding Affinity

Azilsartan demonstrates a high affinity for the AT1 receptor, with studies indicating a more than 10,000-fold selectivity for the AT1 receptor over the AT2 receptor.[1][4][5][6] This pronounced selectivity minimizes off-target effects. The inhibitory concentration (IC50) of azilsartan for the AT1 receptor has been determined to be 2.6 nM.[6] Furthermore, its unique 5-oxo-1,2,4-oxadiazole moiety contributes to a stronger interaction and slower dissociation from the AT1 receptor compared to other ARBs, which may underlie its potent and sustained antihypertensive effects.[2][7][8][9][10][11]

The following table summarizes the binding affinity of azilsartan and its analogue in comparison to candesartan (B1668252) at both wild-type (WT) and a mutant AT1 receptor, highlighting the importance of specific amino acid interactions.

| Compound | Receptor | Kᵢ (nM) | Fold Reduction in Affinity vs. WT |

| Azilsartan | AT1-WT | 3.1 | - |

| Azilsartan | AT1-Q257A | 310 | 100 |

| Azilsartan-7H | AT1-WT | 49 | 16 |

| Candesartan | AT1-WT | 4.7 | - |

| Candesartan | AT1-Q257A | 66 | 14 |

| Data sourced from a study on the unique binding behavior of azilsartan.[7] |

Experimental Protocols

The determination of azilsartan's binding affinity is typically conducted through radioligand binding assays. Below is a detailed methodology representative of such studies.

Radioligand Binding Assay for AT1 Receptor Affinity

1. Objective: To determine the in-vitro binding affinity of azilsartan to the human angiotensin II type 1 (AT1) receptor.

2. Materials:

- Receptor Source: Microplates coated with membranes from cells recombinantly expressing the human AT1 receptor (approximately 4.4 to 6.2 fmol of receptor per well).[6]

- Radioligand: ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II.[7]

- Test Compound: Azilsartan.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.005% CHAPS, with a pH of 7.4.[6]

- Wash Buffer: An appropriate buffer to remove unbound radioligand.

- Scintillation Fluid and Counter: For the detection of radioactivity.

3. Procedure:

- Compound Preparation: A range of concentrations of azilsartan are prepared by serial dilution in the assay buffer.

- Incubation: The receptor-coated wells are incubated with 45 µL of the assay buffer containing various concentrations of azilsartan at room temperature for 90 minutes.[6]

- Radioligand Addition: Following the initial incubation, 5 µL of ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II (final concentration of 0.6 nM) is added to each well.[6]

- Equilibrium Binding: The plates are then incubated for an additional 5 hours at room temperature to allow the binding to reach equilibrium.[6][7]

- Determination of Non-specific Binding: A set of wells is treated with a high concentration (e.g., 10 µM) of a non-labeled ligand to determine the level of non-specific binding.[7]

- Separation: The incubation mixture is removed, and the wells are washed to separate the bound from the free radioligand.

- Quantification: The radioactivity in each well, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data are then analyzed using a suitable software program (e.g., Prism) to perform a non-linear regression analysis.

- The IC50 value, which is the concentration of azilsartan that inhibits 50% of the specific binding of the radioligand, is determined.

- The equilibrium dissociation constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the AT1 receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: AT1 Receptor Signaling Pathway and Azilsartan's Point of Inhibition.

References

- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azilsartan: Novel Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Models for Studying Azilsartan Medoxomil Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in the research and development of Azilsartan (B1666440) medoxomil potassium, a potent and selective angiotensin II receptor blocker (ARB). This document details the experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][2] Azilsartan exhibits high affinity for the angiotensin II type 1 (AT1) receptor, competitively inhibiting the binding of angiotensin II, a potent vasoconstrictor.[1][3] This blockade of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[2][4] The study of its pharmacological properties relies on a variety of established and emerging experimental models.

In Vitro Models

In vitro models are essential for elucidating the mechanism of action, potency, and cellular effects of Azilsartan. These models range from molecular-level binding assays to cell-based functional and phenotypic screens.

Angiotensin II Receptor Binding Assays

These assays are fundamental in determining the binding affinity and selectivity of Azilsartan for the AT1 receptor. Radioligand binding assays are commonly employed to quantify the interaction between the drug and the receptor.[5][6]

Table 1: In Vitro Binding Affinity of Azilsartan

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 0.62 - 2.6 nmol/L | Not Specified | [7] |

| IC50 (vs. other ARBs after 5-hour washout) | 30-1000 fold lower | Human AT1 receptors | [8] |

-

Membrane Preparation:

-

Homogenize tissues or cells expressing AT1 receptors (e.g., rat liver) in an ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membrane fraction from the supernatant by high-speed centrifugation.

-

Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II), and varying concentrations of unlabeled Azilsartan.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled angiotensin II).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Azilsartan concentration to determine the IC50 value (the concentration of Azilsartan that inhibits 50% of the specific radioligand binding).

-

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the downstream cellular consequences of AT1 receptor blockade by Azilsartan.

This assay assesses the anti-proliferative effects of Azilsartan on VSMCs, a key cell type in the vasculature.

-

Cell Culture:

-

Culture primary human or rat aortic smooth muscle cells in a suitable growth medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

-

Treatment:

-

Starve the cells in a serum-free medium to synchronize them in the G0/G1 phase of the cell cycle.

-

Treat the cells with a mitogen (e.g., angiotensin II or platelet-derived growth factor) in the presence or absence of varying concentrations of Azilsartan.

-

-

Proliferation Measurement:

-

After a suitable incubation period (e.g., 24-72 hours), assess cell proliferation using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Quantifies DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each Azilsartan concentration compared to the mitogen-treated control.

-

This model is used to investigate the potential pleiotropic effects of Azilsartan on adipogenesis.[9]

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing a cocktail of inducers (e.g., dexamethasone, isobutylmethylxanthine, and insulin) with or without Azilsartan.

-

-

Maintenance and Lipid Accumulation:

-

After 2-3 days, replace the induction medium with a maintenance medium containing insulin (B600854) and the respective concentrations of Azilsartan.

-

Replenish the maintenance medium every 2-3 days for a total of 8-10 days to allow for adipocyte maturation and lipid droplet accumulation.

-

-

Assessment of Differentiation:

-

Oil Red O Staining: Stain the cells with Oil Red O to visualize the accumulated lipid droplets.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes (e.g., PPARγ, aP2).

-

-

Data Analysis:

-

Quantify the Oil Red O staining by extracting the dye and measuring its absorbance.

-

Analyze the relative expression of adipogenic genes.

-

In Vivo Models

In vivo models are indispensable for evaluating the antihypertensive efficacy, pharmacokinetics, and overall physiological effects of Azilsartan medoxomil in a whole-organism context.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension and is a standard for preclinical evaluation of antihypertensive drugs.[10][11]

Table 2: Antihypertensive Efficacy of Azilsartan in Spontaneously Hypertensive Rats (SHRs)

| Dose | Route of Administration | Blood Pressure Reduction | Reference |

| 0.1 - 1 mg/kg | p.o. | Dose-dependent decrease | [7] |

| Not Specified | Not Specified | Reduction in SBP and DBP | [10][11] |

-

Animal Acclimatization and Dosing:

-

Acclimatize adult male or female SHRs to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.

-

Administer Azilsartan medoxomil or vehicle control orally (p.o.) via gavage.

-

-

Blood Pressure Measurement:

-

Place the conscious rat in a restrainer.

-

Position an inflatable cuff and a sensor over the tail.

-

Inflate the cuff to occlude the tail artery and then gradually deflate it.

-

The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.

-

Take multiple readings for each animal at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the mean systolic and diastolic blood pressure for each treatment group at each time point.

-

Compare the blood pressure changes in the Azilsartan-treated groups to the vehicle-treated control group.

-

Zebrafish Model of Hypertension

The zebrafish is an emerging model for cardiovascular research due to its genetic tractability, rapid development, and suitability for high-throughput screening.[12][13][14]

-

Model Induction:

-

Administer angiotensin II to zebrafish larvae or adult fish, either by immersion in the water or via microinjection, to induce a hypertensive phenotype.[13]

-

-

Drug Administration:

-

Expose the angiotensin II-treated zebrafish to varying concentrations of Azilsartan medoxomil in the water.

-

-

Phenotypic Assessment:

-

Measure cardiovascular parameters such as heart rate, blood flow velocity, and vessel diameter using microscopy and imaging software.

-

Assess for cardiac hypertrophy and other markers of cardiovascular remodeling.[14]

-

-

Data Analysis:

-

Compare the cardiovascular parameters in the Azilsartan-treated group to the angiotensin II-treated control group to evaluate the drug's efficacy in reversing the hypertensive phenotype.

-

Pharmacokinetic Studies in Rats

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Azilsartan medoxomil.

Table 3: Pharmacokinetic Parameters of Azilsartan in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | Approximately 60% (in humans) | Oral | [15] |

| Tmax | 1.5 - 3 hours (in humans) | Oral | [15] |

| Volume of Distribution (Vd) | Approximately 16 L (in humans) | Not Applicable | [15] |

| Elimination Half-life (t1/2) | Approximately 11 hours (in humans) | Not Applicable | [15] |

| Protein Binding | >99% (in human plasma) | Not Applicable | [15] |

-

Animal Dosing and Sampling:

-

Administer a single oral dose of Azilsartan medoxomil to rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vein or by retro-orbital bleeding.

-

-

Plasma Sample Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Perform protein precipitation to remove plasma proteins.

-

-

Bioanalytical Method:

-

Quantify the concentration of Azilsartan in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of Azilsartan versus time.

-

Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life), using appropriate pharmacokinetic software.

-

Signaling Pathways and Visualizations

The therapeutic effect of Azilsartan is mediated through its interaction with the RAAS pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of Azilsartan in the RAAS pathway.

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The study of Azilsartan medoxomil potassium is supported by a robust portfolio of in vitro and in vivo models. These experimental systems are critical for characterizing its potent and selective AT1 receptor blockade, elucidating its cellular and physiological effects, and determining its pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and development of this important antihypertensive agent.

References

- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 2. agilent.com [agilent.com]

- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 4. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 9. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 10. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 11. Zebrafish Model to Study Angiotensin II-Mediated Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Azilsartan medoxomil potassium prodrug to active metabolite conversion

An In-Depth Technical Guide to the Conversion of Azilsartan (B1666440) Medoxomil Potassium to its Active Metabolite, Azilsartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan medoxomil potassium, marketed under trade names such as Edarbi®, is a potent angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1][2] It is administered as a prodrug, azilsartan medoxomil, which undergoes rapid and extensive conversion to its pharmacologically active metabolite, azilsartan.[3][4] This bioconversion is a critical step for the therapeutic efficacy of the drug. This technical guide provides a comprehensive overview of the conversion process, including the enzymatic pathways, relevant pharmacokinetic data, and detailed experimental protocols for its investigation.

Mechanism of Bioactivation

Azilsartan medoxomil is designed as a prodrug to enhance its oral bioavailability.[5] The conversion to the active moiety, azilsartan, occurs via enzymatic hydrolysis of the ester linkage. This process takes place predominantly in the gastrointestinal tract during absorption.[4][6] The parent prodrug, azilsartan medoxomil, is typically not detectable in systemic circulation following oral administration, indicating a rapid and efficient conversion process.[7][8]

The primary enzymes responsible for this bioactivation are esterases. Specifically, carboxymethylenebutenolidase (CMBL) has been identified as a key hydrolase involved in the conversion of azilsartan medoxomil to azilsartan.[2][9] Carboxylesterase 1 (CES1) may also contribute to this process.[2]

Following its formation, azilsartan is further metabolized in the liver to two primary inactive metabolites, M-I and M-II, primarily by cytochrome P450 enzymes CYP2C9, CYP2C8, and CYP2B6.[2]

Quantitative Data

The following tables summarize the key pharmacokinetic parameters of azilsartan following oral administration of azilsartan medoxomil, as well as typical parameters for analytical methods used in its quantification.

Pharmacokinetic Parameters of Azilsartan

| Parameter | Value | Reference(s) |

| Bioavailability | ~60% | [5][8] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [2][8][10] |

| Elimination Half-Life (t½) | ~11 - 12 hours | [2][10][11] |

| Volume of Distribution (Vd) | ~16 L | [8][10] |

| Renal Clearance | ~2.3 mL/min | [2][11] |

| Protein Binding | >99% (mainly to serum albumin) | [2][7] |

Typical Analytical Method Parameters for Azilsartan Medoxomil and Azilsartan Quantification

| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 or C18 | [12][13] |

| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer | Methanol (B129727):Buffer (e.g., 0.1% Formic Acid) | [12] |

| Flow Rate | 1.0 - 1.2 mL/min | 0.7 - 1.0 mL/min | [12] |

| Detection Wavelength (UV) | ~248 nm | N/A | [12] |

| Linearity Range | 10 - 70 µg/mL | 1 - 4000 ng/mL | [5] |

| Limit of Detection (LOD) | ~0.01 µg/mL | < 1 ng/mL | [5] |

| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~1 ng/mL | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of the conversion of azilsartan medoxomil to azilsartan. Below are representative protocols for in vitro hydrolysis and cell permeability assays.

In Vitro Enzymatic Hydrolysis Assay

This protocol describes a general procedure for evaluating the enzymatic conversion of azilsartan medoxomil to azilsartan using human intestinal microsomes.

Materials:

-

Azilsartan medoxomil

-

Azilsartan analytical standard

-

Human intestinal microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (if studying subsequent metabolism)

-

Acetonitrile (or other suitable organic solvent)

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of azilsartan medoxomil in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare working solutions of azilsartan medoxomil by diluting the stock solution with the incubation buffer (phosphate buffer, pH 7.4).

-

Prepare calibration standards of azilsartan and azilsartan medoxomil in the same buffer.

-

-

Incubation:

-

Pre-warm the human intestinal microsomes and phosphate buffer to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, human intestinal microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the azilsartan medoxomil working solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add a volume of cold acetonitrile (e.g., 2 volumes) to the aliquot to stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentrations of azilsartan medoxomil and the formed azilsartan.

-

-

Data Analysis:

-

Plot the concentration of azilsartan formed over time to determine the rate of hydrolysis.

-

If various substrate concentrations are tested, Michaelis-Menten kinetics (Km and Vmax) can be determined using appropriate software.

-

Caco-2 Cell Permeability and Metabolism Assay

This protocol provides a general framework for assessing the permeability and metabolic conversion of azilsartan medoxomil using a Caco-2 cell monolayer model, which simulates the intestinal epithelium.[4][14]

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Azilsartan medoxomil

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS at pH 7.4).

-

Add the transport buffer containing a known concentration of azilsartan medoxomil to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the end of the experiment.

-

-

Sample Analysis:

-

Analyze the samples from both the apical and basolateral chambers using a validated LC-MS/MS method to determine the concentrations of azilsartan medoxomil and azilsartan.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for azilsartan medoxomil.

-

Quantify the amount of azilsartan formed in both chambers to assess the extent of metabolism during transport across the Caco-2 monolayer.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Bioactivation and subsequent metabolism of azilsartan medoxomil.

Experimental Workflow: In Vitro Hydrolysis

Caption: Workflow for in vitro hydrolysis of azilsartan medoxomil.

Logical Relationship: Prodrug to Active Drug

Caption: Enzymatic conversion of azilsartan medoxomil to azilsartan.

References

- 1. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Determination of Azilsartan Medoxomil (anti-hypertension drug) by Cyclic Voltammetry Study and Biological Applications [eajbsc.journals.ekb.eg]

- 7. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]

- 11. efda.gov.et [efda.gov.et]

- 12. ijrar.org [ijrar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Journey of a Modern Antihypertensive: A Technical Deep Dive into the Discovery and Development of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of azilsartan (B1666440) medoxomil, a potent and selective angiotensin II receptor blocker (ARB). From its chemical synthesis to preclinical pharmacology and extensive clinical evaluation, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

Genesis of a New ARB: Chemical Synthesis and Optimization

The development of azilsartan medoxomil, known during its development as TAK-491, was driven by the quest for an ARB with superior antihypertensive efficacy and a long duration of action. The synthesis involves a multi-step process culminating in the creation of the prodrug, azilsartan medoxomil, which is readily hydrolyzed to its active metabolite, azilsartan.

Synthesis Pathway

The synthesis of azilsartan medoxomil involves the preparation of key intermediates, including 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid (azilsartan) and (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol. The final step involves the esterification of azilsartan with the medoxomil moiety.

Several synthetic routes have been described, with a common strategy involving the formation of the benzimidazole (B57391) and oxadiazole heterocyclic rings, followed by the coupling of the biphenylmethyl side chain. One reported method involves the reaction of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. This is then cyclized to form the oxadiazolone ring of azilsartan methyl ester, which is subsequently hydrolyzed to azilsartan. Finally, azilsartan is esterified with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) to yield azilsartan medoxomil[1].

Experimental Protocol: Synthesis of Azilsartan from Azilsartan Methyl Ester

A representative experimental protocol for the hydrolysis of the methyl ester intermediate to azilsartan is as follows: